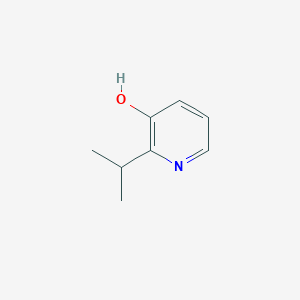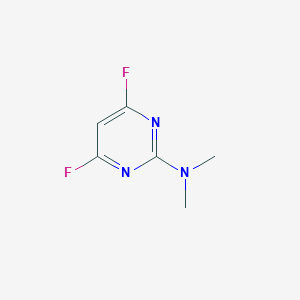
4,6-difluoro-N,N-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-difluoro-N,N-dimethylpyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Mécanisme D'action
The mechanism of action of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine is not fully understood. However, research has shown that this compound works by inhibiting the activity of certain enzymes that are involved in cell division. By inhibiting these enzymes, 4,6-difluoro-N,N-dimethylpyrimidin-2-amine prevents the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Research has also investigated the biochemical and physiological effects of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine. Studies have shown that this compound has a low toxicity profile, which makes it an attractive candidate for further development as an anticancer drug. Additionally, research has shown that 4,6-difluoro-N,N-dimethylpyrimidin-2-amine has good pharmacokinetic properties, which means that it is absorbed well by the body and has a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine for lab experiments is its potency. This compound has been shown to be highly effective in inhibiting the growth of cancer cells, which makes it an attractive candidate for further development as an anticancer drug. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are many potential future directions for research on 4,6-difluoro-N,N-dimethylpyrimidin-2-amine. One area of research could be to investigate the potential of this compound as a treatment for other diseases besides cancer. Additionally, further research could be conducted to optimize the synthesis method of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine to make it more scalable for large-scale production. Finally, research could be conducted to investigate the potential of this compound in combination with other anticancer drugs to improve its efficacy.
Conclusion
In conclusion, 4,6-difluoro-N,N-dimethylpyrimidin-2-amine is a promising compound that has potential applications in various fields, particularly in medicinal chemistry. This compound has been shown to be highly effective in inhibiting the growth of cancer cells, and further research could lead to the development of this compound as an anticancer drug. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine have been investigated, and this compound remains an exciting area of research for the scientific community.
Méthodes De Synthèse
The synthesis of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the reaction of 4,6-difluoropyrimidine with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as zinc chloride. This method has been shown to yield high yields of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine.
Applications De Recherche Scientifique
4,6-difluoro-N,N-dimethylpyrimidin-2-amine has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that 4,6-difluoro-N,N-dimethylpyrimidin-2-amine has potent anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
4,6-difluoro-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETWNAISKMGRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-difluoro-N,N-dimethylpyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

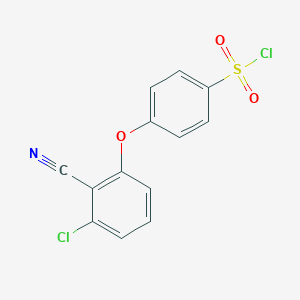
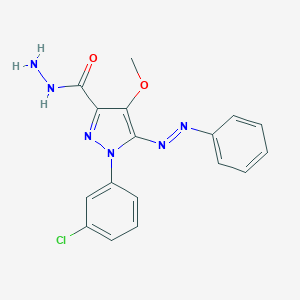
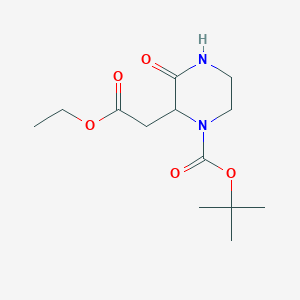
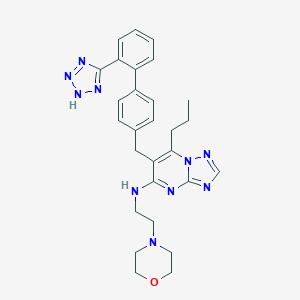

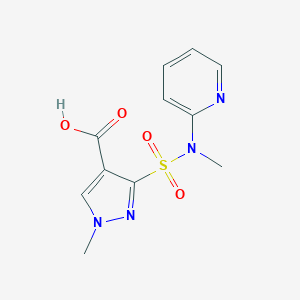
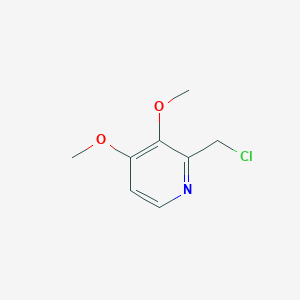
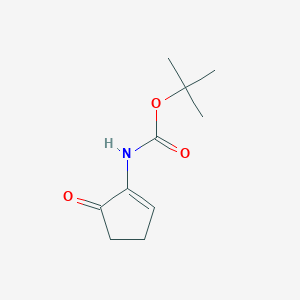

![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
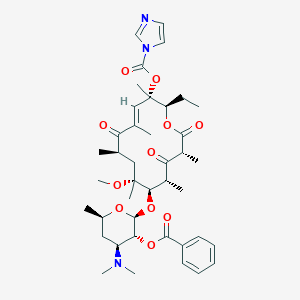
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
